Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH
Description
Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is a synthetic amino acid derivative designed for site-specific biotinylation in peptide synthesis. The compound features:
- Boc (tert-butoxycarbonyl) protecting group on the N-terminal D-proline residue, ensuring stability during solid-phase peptide synthesis (SPPS) .
- D-proline configuration, which introduces conformational rigidity and resistance to enzymatic degradation compared to L-proline .
- Lysine side chain modified with two biotinyl groups, enabling high-affinity interactions with avidin/streptavidin for applications in affinity purification, diagnostics, or targeted drug delivery .
Its unique structure combines stereochemical control (D-proline) with dual biotinylation, distinguishing it from conventional biotinylated lysine analogs.
Properties
Molecular Formula |
C26H43N5O7S |
|---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1 |
InChI Key |
YIFYSEWVLQYMPH-UNJWAJPSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
- Resin : Para-methylbenzhydrylamine (MBHA) resin preloaded with the C-terminal carboxylate of D-proline.
- Coupling reagent : Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) with 1-hydroxy-7-azabenzotriazole (HOAt) for efficient activation.
- Base : N-methylmorpholine (NMM) in dimethylformamide (DMF).
Procedure :
- Swell resin in DMF (30 min).
- Deprotect Boc group using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (2 × 5 min).
- Neutralize with 5% diisopropylethylamine (DIPEA) in DMF.
- Couple Boc-D-Pro-OH (3 eq) via PyBOP/HOAt activation (2 hr, RT).
Lysine Incorporation and Orthogonal Protection
The lysine residue requires dual biotinylation at its ε-amino group, necessitating a multi-step protection strategy.
Coupling of Lysine with Alloc Protection
- Lysine derivative : Boc-Lys(Alloc)-OH (Alloc = allyloxycarbonyl).
- Activation : 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with HOAt.
Procedure :
Alloc Deprotection and First Biotinylation
- Alloc removal : Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM (2 × 15 min).
- Biotin activation : Biotin-OSu (biotin N-hydroxysuccinimide ester) in DMF with DIPEA (2.5 eq).
Procedure :
Second Biotinylation via On-Resin Branching
To introduce the second biotin, a diaminohexanoic acid (DAH) spacer is inserted:
- Couple Fmoc-DAH-OH (3 eq) using HCTU/NMM.
- Deprotect Fmoc with 20% piperidine in DMF.
- React with biotin-OSu as above.
Final Deprotection and Cleavage
Resin Cleavage
- Cleavage cocktail : HF (for Boc strategy) or TFA (for Fmoc strategy).
- Conditions : HF (10 mL/g resin) at 0°C for 1 hr.
Yield : 65–75% after HPLC purification.
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
Purity Assessment
Comparative Methodologies
Challenges and Optimization
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
Biocytin-N-(t-boc)-L-proline undergoes various chemical reactions, including:
Deprotection Reactions: The t-boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like DIPEA.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Deprotection: Free biocytin and L-proline.
Coupling: Extended peptides or biocytin-containing peptides.
Hydrolysis: Biocytin and L-proline.
Scientific Research Applications
Biocytin-N-(t-boc)-L-proline has a wide range of applications in scientific research:
Proteomics: Used as an intermediate in the synthesis of biocytin-containing peptides for studying protein-protein interactions.
Neuroanatomy: Employed as a tracer for mapping neural pathways due to its ability to be detected with avidin or streptavidin probes.
Biotinidase Assays: Utilized as a substrate to study the specificity and kinetics of biotinidase enzymes.
Drug Development: Investigated for its potential in developing biotinylated drugs for targeted delivery.
Mechanism of Action
The mechanism of action of Biocytin-N-(t-boc)-L-proline involves its interaction with biotin-binding proteins such as avidin and streptavidin. The t-boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions or interact with target proteins. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Properties
*Estimated based on structural composition.
Key Differences
Biotinylation Density: this compound contains two biotinyl groups, enabling stronger avidin binding (avidity effect) compared to single-biotinylated analogs like H-Lys(Biotinyl)-OH . This property is critical in applications requiring robust immobilization, such as surface plasmon resonance (SPR) or pull-down assays .
Protecting Groups :
- The Boc group in this compound is acid-labile, compatible with Merrifield resin-based SPPS, whereas Fmoc-Lys(Biotinyl)-OH requires base-labile deprotection (e.g., piperidine) .
- Boc protection is less polar than Fmoc, improving solubility in organic solvents during coupling reactions .
Stereochemistry :
- The D-proline residue imposes a distinct conformational profile, enhancing protease resistance compared to L-proline-containing peptides . This is advantageous in vivo applications where peptide stability is paramount.
Biochemical and Biophysical Comparisons
Table 2: Biophysical and Biochemical Properties
| Property | This compound | H-Lys(Biotinyl)-OH | Fmoc-Lys(Biotinyl)-OH |
|---|---|---|---|
| Solubility | Moderate in DMF/DCM | Low in water | High in DMSO/DMF |
| Avidin Binding (Kd) | ~10⁻¹⁵ M (multivalent) | ~10⁻¹⁴ M | ~10⁻¹⁴ M |
| Enzyme Recognition | Low (steric hindrance) | Moderate | Moderate |
| Thermal Stability | High (D-Pro rigidity) | Moderate | Low (Fmoc cleavage) |
Research Findings
- Avidin Binding : Dual biotinylation enhances binding avidity by ~100-fold compared to single-biotinylated lysine, as demonstrated in pull-down assays using streptavidin beads . However, this benefit is offset in enzyme-based systems (e.g., BirA-mediated biotinylation), where steric hindrance from dual biotin groups reduces recognition efficiency .
- Synthesis Challenges : Coupling this compound requires optimized activation reagents (e.g., PyBOP/HOBt) due to the bulkiness of dual biotinyl groups, similar to Fmoc–Glu(biotinyl–PEG)–OH coupling protocols .
- Proteomic Applications : In quantitative biotinylproteomics, dual biotinylation reduces false positives by increasing binding specificity, as shown in tandem enrichment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
